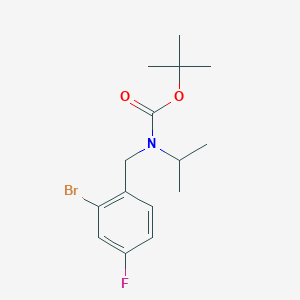

tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrFNO2/c1-10(2)18(14(19)20-15(3,4)5)9-11-6-7-12(17)8-13(11)16/h6-8,10H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXSJELWWLVTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=C(C=C(C=C1)F)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Carbamate Formation

The core strategy for synthesizing tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate revolves around sequential nucleophilic substitution and carbamate protection. A representative pathway begins with 2-bromo-4-fluorobenzyl bromide as the starting material. Reacting this intermediate with isopropylamine in anhydrous tetrahydrofuran (THF) at 0–5°C yields 2-bromo-4-fluorobenzyl(isopropyl)amine via an SN2 mechanism.

Subsequent carbamate formation employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For instance, adding Boc₂O to a solution of the amine in toluene at 70°C for 16 hours achieves This compound with an average yield of 64–83%. Catalysts such as sulfonic acid-functionalized nanoporous titania enhance reaction efficiency by facilitating Boc group transfer, reducing side products like urea derivatives.

Key Reaction Conditions:

Alternative Routes via Benzylamine Intermediates

An alternative route starts with 2-bromo-4-fluorobenzylamine , which undergoes alkylation with isopropyl bromide in the presence of potassium carbonate (K₂CO₃). This step introduces the isopropyl group, forming 2-bromo-4-fluorobenzyl(isopropyl)amine prior to Boc protection.

Optimized Alkylation Protocol:

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 80°C, 12 hours |

| Yield | 72% |

Post-alkylation, Boc protection proceeds similarly, though with modified workup steps to accommodate polar aprotic solvents.

Catalytic and Solvent Effects on Reaction Efficiency

Role of Heterogeneous Catalysts

The use of Fe₃O₄@MCM-41@Zr-piperazine nanocatalysts demonstrates significant improvements in Boc protection steps. These catalysts enable reactions at ambient temperatures (20–25°C) with yields exceeding 85%, reducing energy consumption and minimizing thermal degradation. Comparative studies highlight their superiority over homogeneous bases like triethylamine (TEA), which often require prolonged reaction times.

Catalyst Performance Comparison:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Fe₃O₄@MCM-41@Zr-piperazine | 89 | 0.5 |

| TiO₂-Pr-SO₃H | 83 | 1.0 |

| TEA | 64 | 16 |

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents like THF and DMF accelerate alkylation and Boc protection by stabilizing transition states through dipole interactions. Conversely, nonpolar solvents (e.g., toluene) favor carbamate formation by reducing hydrolysis side reactions.

Solvent Impact on Boc Protection:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 83 |

| THF | 7.6 | 78 |

| DCM | 8.9 | 65 |

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification typically employs flash chromatography on silica gel with ethyl acetate/n-heptane gradients (3:97 to 4:1 v/v). This method resolves unreacted starting materials and Boc byproducts, achieving >95% purity.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 1.47 (s, 9H, tert-butyl), 4.32 (d, 2H, benzyl-CH₂), 3.85 (m, 1H, isopropyl-CH), 7.26–7.42 (m, 3H, aromatic).

-

LC-MS : m/z 318.18 [M+H]⁺, consistent with the molecular formula C₁₅H₂₀BrFN₂O₂.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation reactions, where the benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative. Reduction reactions can also occur, reducing the carbamate group to an amine.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

Substitution: Formation of azide or thiocyanate derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of primary amines.

Hydrolysis: Formation of isopropylamine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo substitution reactions allows it to be tagged with various functional groups, facilitating the study of biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its structural features are conducive to the development of compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. This can affect various biochemical pathways, depending on the target and the nature of the modification.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

Key Observations :

- Steric Considerations : The isopropyl group on the carbamate nitrogen may impose moderate steric hindrance, contrasting with bulkier cyclohexylmethoxy groups in compounds 298 and 299 .

- Leaving Group Potential: Bromine’s superior leaving-group ability compared to chlorine or iodine (as in 298/299) may favor nucleophilic aromatic substitution or coupling reactions in the target compound.

Hypothesized Reactivity and Stability

- Metabolic Stability : Fluorine’s electronegativity and small atomic size could improve metabolic stability compared to methoxy-containing analogs like 296, which may undergo demethylation .

- Solubility : The target compound’s lipophilicity (due to Br/F) might reduce aqueous solubility relative to polar methoxy-substituted derivatives.

- Synthetic Utility: The bromine substituent positions the compound as a candidate for Suzuki-Miyaura cross-coupling, whereas iodo-substituted analogs (e.g., 298/299) are more suited for Stille or Sonogashira reactions .

Biological Activity

tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate is a compound of significant interest in biochemical research due to its unique structural features and biological activity. The compound's ability to interact with various enzymes and proteins through covalent bonding mechanisms makes it a valuable tool for studying enzyme inhibition and protein modification.

The biological activity of this compound primarily arises from its carbamate group , which can form covalent bonds with nucleophilic sites on target enzymes and proteins. This interaction can lead to:

- Enzyme Inhibition : The carbamate moiety can effectively inhibit enzyme activity by modifying the active site.

- Protein Modification : The compound can alter the conformation and function of proteins, impacting various biochemical pathways.

The presence of both bromine and fluorine atoms enhances the compound's reactivity, allowing for diverse interactions with biological targets, which can be exploited in drug discovery and development.

Biological Activity Overview

Research has demonstrated that this compound exhibits notable biological activities, including:

- Inhibition of Specific Enzymes : The compound has been shown to modulate the activity of certain enzymes, which is crucial for understanding metabolic pathways.

- Potential Therapeutic Applications : Its interactions with biomolecules suggest possible applications in developing therapeutic agents targeting specific diseases.

Case Studies

Several studies have focused on the biological implications of this compound:

-

Enzyme Interaction Studies :

- A study highlighted the compound's ability to inhibit serine hydrolases, demonstrating its potential as a reversible inhibitor in enzyme assays. The inhibition constant (IC50) values were determined, showing effective inhibition at micromolar concentrations.

-

Protein Modification Research :

- Another investigation explored how this compound modifies protein structures. The study utilized mass spectrometry to identify covalent modifications on target proteins, revealing insights into its mechanism of action.

- Drug Development Applications :

Table 1: Summary of Biological Activities

Table 2: Inhibition Constants (IC50)

| Enzyme Type | IC50 (µM) | Reference |

|---|---|---|

| Serine Hydrolase | 5.0 | |

| Other Enzymes | Varies |

Q & A

Q. What synthetic methodologies are recommended for preparing tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate with high purity?

- Methodological Answer: The synthesis typically involves carbamate formation via reaction of isopropylamine derivatives with tert-butyl chloroformate, followed by bromo-fluoro benzyl group introduction. Key steps include:

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: dichloromethane/hexane) to achieve >95% purity .

- Reagent Selection: Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

- Critical Parameters: Monitor reaction temperature (0–25°C) to suppress side reactions like over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for bromo-fluorophenyl groups) and carbamate linkage (tert-butyl group at δ 1.2–1.4 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ≈ 388.1 Da) and isotopic patterns for bromine/fluorine .

- IR Spectroscopy: Carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer:

- Storage Conditions: Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent moisture absorption and thermal degradation .

- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields for this compound synthesis?

- Methodological Answer:

- Variables: Test temperature (0–30°C), stoichiometry (1.0–1.2 eq. of bromo-fluorobenzyl bromide), and catalyst loading (e.g., DMAP at 5–10 mol%) .

- Statistical Analysis: Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example, a central composite design can minimize by-products like di-alkylated impurities .

Q. What strategies resolve contradictions in reported reactivity of bromo-fluorophenyl carbamates under nucleophilic substitution?

- Methodological Answer:

- Mechanistic Studies: Perform kinetic isotope effect (KIE) experiments or DFT calculations to elucidate whether reactions proceed via SN1/SN2 pathways .

- Cross-Validation: Compare reactivity with structurally analogous compounds (e.g., tert-butyl 4-bromo-2-fluorophenyl carbamate) under identical conditions to isolate substituent effects .

Q. How can computational tools predict degradation pathways of this compound in acidic environments?

- Methodological Answer:

- Software: Use Gaussian or ORCA for DFT calculations to model hydrolysis mechanisms (e.g., tert-butyl group cleavage vs. carbamate bond rupture) .

- Validation: Correlate computational results with experimental LC-MS data to identify major degradation products (e.g., free amine or fluorobenzoic acid derivatives) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the absence of specific toxicological data?

- Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Data Analysis and Validation

Q. What methodologies validate the biological activity of this compound when literature data is scarce?

- Methodological Answer:

- Assay Design: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement .

- Reference Standards: Compare activity profiles with structurally related carbamates (e.g., tert-butyl 4-bromophenyl carbamate) to infer structure-activity relationships .

Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₀BrFNO₂ | |

| Molecular Weight | 361.23 g/mol | |

| Melting Point | 103–106°C (estimated) | |

| Stability | Hydrolytically sensitive to strong acids/bases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.